3-Ethoxyspiro[3.4]octan-1-ol
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Overview
Description
3-Ethoxyspiro[3.4]octan-1-ol is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Reactions
3-Ethoxyspiro[3.4]octan-1-ol is involved in various chemical syntheses and reactions. For instance, the Dzhemilev reaction has been used for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, demonstrating the compound's utility in creating complex molecular structures (D’yakonov, Finkelshtein, & Ibragimov, 2007). Additionally, spiro compounds, including this compound, have been synthesized and used in cycloaddition reactions with halomethylenecyclopropanes, highlighting its reactivity and potential for creating diverse organic compounds (Bottini & Cabral, 1978).
2. Organometallic Compound Formation
Reactions involving this compound and organometallic compounds like organoaluminum have been studied, indicating the compound's role in forming allylic organoaluminum compounds and its involvement in the synthesis of ring-opened products (Smith & Richey, 2007).
3. Phase Transfer Properties
Research on octan-1-ol, which is structurally related to this compound, has provided insights into its phase-transfer properties, particularly in relation to water. This research is crucial for understanding the compound's behavior in various solvents and its potential applications in drug design and pollution transport (Dallas & Carr, 1992).
4. Enzymatic Resolution and Biological Applications
The compound's structure has been implicated in enzymatic resolutions and biological applications. For example, studies on yeast epoxide hydrolase and its reactivity with 1-oxaspiro[2.5]octanes, which share structural similarities with this compound, highlight the compound's potential relevance in biological contexts (Weijers, Könst, Franssen, & Sudhölter, 2007).
Properties
IUPAC Name |
3-ethoxyspiro[3.4]octan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-9-7-8(11)10(9)5-3-4-6-10/h8-9,11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDYNJLDLWZXEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.